Magnesium hydrogen carbonate hydroxide--water (1/1/1/5)

Description

Historical Context and Discovery of Sorel Cement

The journey of magnesium oxychloride cement began in 1867 with its discovery by French chemist Stanislas Sorel. wikipedia.orgmdpi.comnih.gov This novel material, which came to be known as Sorel cement, was the result of mixing magnesium oxide with a solution of magnesium chloride. wikipedia.orgmdpi.com This combination yielded a hard, stone-like substance with remarkable bonding capabilities. wikipedia.orggrecianmagnesite.com

Interestingly, Sorel's work with magnesium compounds was preceded by a similar discovery in 1855, where he created a cement by mixing zinc oxide powder with a zinc chloride solution. wikipedia.org A decade later, he applied this principle to magnesium, leading to the creation of Sorel cement. wikipedia.org The initial applications of this innovative material were diverse, ranging from flooring and tiles to artificial stone and even a substitute for ivory in the making of billiard balls. wikipedia.orgwikipedia.org While Sorel is credited with the Western discovery, there is evidence suggesting the use of magnesium-based cements, including those of the chloride or sulfate (B86663) type, in ancient constructions like the Great Wall of China and various structures in India, Germany, and Mexico long before the 19th century. tececo.com.au

The primary components of hardened Sorel cement were not immediately understood. It was in the late 19th and early 20th centuries that researchers began to isolate and identify the specific crystalline phases responsible for its properties. Robinson and Waggaman properly isolated and described "Phase 3" in 1909, followed by Lukens' identification of "Phase 5" in 1932. wikipedia.org

Chemical Nomenclature and Relationship to Magnesium Oxychloride Systems

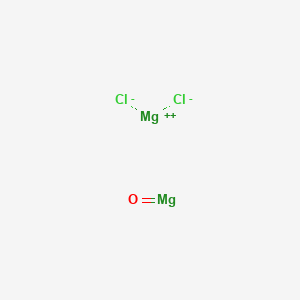

The chemical compound at the heart of this article is formally known as "Magnesium;oxomagnesium;dichloride". This nomenclature points to a complex system rather than a single, simple molecule. Magnesium oxychloride systems are composed of magnesium, oxygen, and chlorine, and are more accurately described by the general formula xMgO·yMgCl₂·zH₂O. wikipedia.orgdbpedia.org This indicates that varying proportions of magnesium oxide (MgO), magnesium chloride (MgCl₂), and water (H₂O) combine to form different compounds. wikipedia.org

These compounds are also referred to as magnesium chloride hydroxide (B78521), basic magnesium chloride, or simply magnesium oxychloride. wikipedia.orgdbpedia.org The reaction between magnesium oxide and a magnesium chloride solution results in the formation of several crystalline hydrate (B1144303) phases. dupont.com The most significant of these in hardened Sorel cement are "Phase 3" and "Phase 5". nih.govmdpi.com

These phases are complex crystalline structures that are the fundamental products responsible for the hardness and strength of the cement. mdpi.com The chemical formulas for these phases can be written as:

Phase 3: 3Mg(OH)₂·MgCl₂·8H₂O or Mg₂(OH)₃Cl·4H₂O nih.govirjet.net

Phase 5: 5Mg(OH)₂·MgCl₂·8H₂O or Mg₃(OH)₅Cl·4H₂O nih.govresearchgate.net

These two phases are stable under ambient conditions and are characterized by a needle-like crystalline structure, which contributes to the material's high strength. mdpi.com The formation and stability of these phases are dependent on factors such as the ratio of reactants, the reactivity of the magnesium oxide, and the curing temperature. dupont.comresearchgate.net

Academic Significance in Advanced Materials Science and Engineering

Magnesium oxychloride cement has attracted considerable research interest in materials science and engineering due to its array of advantageous properties when compared to traditional Portland cement. mdpi.commdpi.comqub.ac.uk These properties include high early strength, high compressive and flexural strength, low density, good abrasion resistance, and excellent fire resistance. wikipedia.orgmdpi.comjocpr.com

The academic significance of magnesium oxychloride systems stems from several key areas of research:

Superior Mechanical Properties: Sorel cement can exhibit compressive strengths significantly higher than that of standard Portland cement. wikipedia.orgmarspedia.org Research has focused on understanding the relationship between the microstructure, particularly the formation of the needle-like crystalline phases, and these enhanced mechanical properties. mdpi.com

Eco-Friendly Potential: The production of magnesium oxide, a primary component of Sorel cement, requires lower calcination temperatures than the production of Portland cement, making it a more energy-efficient and environmentally friendly alternative. mdpi.com This has led to research into its potential as a sustainable building material. researchgate.net

Versatility and Bonding Capabilities: Magnesium oxychloride cement demonstrates a remarkable ability to bond with a wide variety of organic and inorganic fillers and aggregates, including wood fibers, sand, and marble dust. mdpi.comtececo.com.au This versatility opens up possibilities for creating a wide range of composite materials. nih.gov

Specialized Applications: Its unique properties make it a candidate for niche applications where conventional cements may not be suitable. These include industrial flooring, fire-resistant panels, grinding wheels, and as a binder in radioactive waste disposal. wikipedia.orgqub.ac.ukmarspedia.org

Improving Durability: A significant area of research has been dedicated to addressing the primary drawback of Sorel cement: its poor water resistance. mdpi.comtececo.com.au Studies have explored the use of various additives, such as fly ash, silica (B1680970) fume, and phosphates, to improve its durability in moist environments. mdpi.comscientific.net

The ongoing research into magnesium oxychloride systems continues to uncover new possibilities for its application in advanced materials, driving innovation in construction and materials engineering. researchgate.netbohrium.com

| Property | Magnesium Oxychloride Cement (Sorel Cement) | Ordinary Portland Cement (OPC) |

| Compressive Strength | 69–83 MPa (can exceed 10,000 psi) wikipedia.orgmarspedia.org | 48–55 MPa (typically 7,000–8,000 psi) wikipedia.org |

| Setting Time | Rapid nih.gov | Slower |

| Curing | Air hardening (does not require humid conditions) mdpi.comirjet.net | Requires moist curing |

| Density | Lower (approx. 1600-1800 kg/m ³) jocpr.com | Higher |

| pH | 8.5 - 9.5 dupont.comjocpr.com | 12 - 13 qub.ac.uk |

| Bonding | Excellent with various fillers mdpi.comtececo.com.au | Requires binders for some materials |

| Water Resistance | Poor mdpi.comtececo.com.au | Good |

| Fire Resistance | Excellent jocpr.comgoogle.com | Good |

Properties

CAS No. |

56378-72-4 |

|---|---|

Molecular Formula |

CH12MgO9 |

Molecular Weight |

192.41 g/mol |

IUPAC Name |

magnesium;carbonate;hexahydrate |

InChI |

InChI=1S/CH2O3.Mg.6H2O/c2-1(3)4;;;;;;;/h(H2,2,3,4);;6*1H2/q;+2;;;;;;/p-2 |

InChI Key |

PWRJGELXVCNTCM-UHFFFAOYSA-L |

solubility |

not available |

Origin of Product |

United States |

Synthesis and Formation Mechanisms of Basic Magnesium Chloride Compounds

Raw Material Precursors and Reactivity Considerations

The formation of magnesium oxychloride compounds is fundamentally a reaction in the MgO-MgCl₂-H₂O ternary system. researchgate.netascelibrary.orgresearchgate.net The characteristics of the raw materials, namely magnesium oxide and magnesium chloride solution, are critical determinants of the reaction kinetics and the final product composition. ascelibrary.orgresearchgate.net

Role of Magnesium Oxide Reactivity (e.g., light-burned magnesia)

The reactivity of magnesium oxide (MgO) is a crucial factor influencing the rate of reaction and the properties of the resulting magnesium oxychloride cement. ascelibrary.orgresearchgate.net This reactivity is largely dictated by its thermal history, specifically the calcination temperature and duration, as well as its particle size. ascelibrary.orgascelibrary.org

Light-burned magnesia, produced by calcining magnesite (MgCO₃) at relatively low temperatures, typically between 700°C and 1000°C, is the preferred precursor for MOC synthesis. mdpi.commeixi-mgo.comcustoms.go.jp This process yields a more reactive form of MgO compared to dead-burned or fused magnesia, which are produced at much higher temperatures. customs.go.jp The lower calcination temperature results in smaller crystallite sizes and higher specific surface area, which enhances its rate of consumption during the reaction. ascelibrary.orgresearchgate.net The optimal calcination condition for producing active magnesia has been identified as 750°C for 1.5 hours. researchgate.net The use of highly active magnesium oxide can significantly improve the mechanical properties of the final product. researchgate.net However, the quality and reactivity of light-burned magnesia can vary, affecting the workability and performance of the final cementitious products. meixi-mgo.com

The formation of the desired crystalline phases, particularly Phase 5 (5Mg(OH)₂·MgCl₂·8H₂O), which is associated with superior mechanical properties, requires careful control of MgO reactivity. ascelibrary.orgresearchgate.net An excess of MgO is often used to promote the formation of Phase 5. ascelibrary.orgascelibrary.org

| Magnesia Type | Typical Calcination Temperature | Key Characteristics | Reactivity |

|---|---|---|---|

| Light-Burned Magnesia | 700°C - 1000°C meixi-mgo.com | Bulky powder, high chemical activity. customs.go.jp | High |

| Sintered (Dead-Burned) Magnesia | 1500°C - 2000°C customs.go.jp | Grayish-brown or white lumps. customs.go.jp | Low |

| Fused Magnesia | >2800°C customs.go.jp | Colorless transparent crystals, high density. customs.go.jp | Very Low |

Magnesium Chloride Solution Concentration and Purity

The concentration of the magnesium chloride (MgCl₂) solution is another critical parameter in the synthesis of magnesium oxychloride compounds. researchgate.netsctunisie.org The reaction involves the dissolution of MgO powder in the MgCl₂ solution, leading to the formation of polynuclear complexes like [Mgₓ(OH)y(H₂O)z]²ˣ⁻ʸ. researchgate.netresearchgate.netchemygostar.com The concentration of the MgCl₂ solution influences the hydrolysis of Mg²⁺ ions, which is a key step in the formation of these complexes. researchgate.netresearchgate.net

Different molar ratios of the reactants (MgO/MgCl₂ and H₂O/MgCl₂) determine which crystalline phase is formed. ascelibrary.orgscientific.net For instance, at ambient temperatures, Phase 3 (3Mg(OH)₂·MgCl₂·8H₂O) and Phase 5 (5Mg(OH)₂·MgCl₂·8H₂O) are the main products, while Phase 2 (2Mg(OH)₂·MgCl₂·4H₂O) and Phase 9 (9Mg(OH)₂·MgCl₂·5H₂O) tend to form at temperatures above 100°C. researchgate.netresearchgate.net Research indicates that a molar ratio of MgO:MgCl₂:H₂O of 13:1:12 is optimal for forming Phase 5 crystals and achieving good mechanical properties. researchgate.net Experimental formulations have used MgCl₂ brine concentrations ranging from 20% to 33%. utah.edu It has been shown that MOC paste can hydrate (B1144303) and harden effectively in a saturated chloride solution, but its strength is not maintained in solutions of lower concentrations. scientific.net The purity of the MgCl₂ is also a consideration, as impurities such as calcium can affect the properties of the final MOC. researchgate.net

| Phase | Formula | Typical Reactant Molar Ratio (MgO:MgCl₂:H₂O) | Associated Properties |

|---|---|---|---|

| Phase 5 | 5Mg(OH)₂·MgCl₂·8H₂O ascelibrary.org | 13:1:12 researchgate.net | Superior mechanical strength. ascelibrary.orgresearchgate.net |

| Phase 3 | 3Mg(OH)₂·MgCl₂·8H₂O ascelibrary.org | Stoichiometric ratio is 3:1:11. utah.edu | One of the main hardening phases at ambient temperature. researchgate.netnih.gov |

Methodologies for Compound Synthesis

Several methodologies have been developed for the synthesis of basic magnesium chloride compounds, ranging from conventional liquid-phase reactions to more advanced techniques designed to control the material's morphology at the nanoscale.

Hydrothermal Synthesis Techniques

Hydrothermal synthesis involves chemical reactions in aqueous solutions under conditions of high temperature and pressure. nih.gov This method has been employed to produce various magnesium-based nanomaterials. For instance, magnesium hydroxide (B78521), a related compound, has been synthesized from magnesium chloride and magnesium oxide precursors using hydrothermal methods at 180°C. nih.gov While less common for the direct synthesis of the primary MOC phases compared to ambient pressure methods, hydrothermal techniques can be used to create specific morphologies. Porous magnesium oxide microspheres have been prepared via a hydrothermal method using magnesium chloride and urea (B33335) as reactants. youtube.com This approach offers a pathway to crystallize materials that may not readily form under standard atmospheric conditions. nih.gov

Liquid Phase Reaction Approaches

The most common method for synthesizing magnesium oxychloride compounds is the liquid phase reaction approach, also known as a solution reaction. ascelibrary.orgresearchgate.net This straightforward technique involves mixing light-burned magnesium oxide powder with a concentrated aqueous solution of magnesium chloride at room temperature. asianpubs.orgresearchgate.net The mixture forms a paste or slurry that subsequently sets and hardens. mdpi.com

The reaction mechanism is understood to proceed through several steps:

Dissolution of active MgO, which increases the concentrations of Mg²⁺ and OH⁻ ions. researchgate.netresearchgate.net

Hydrolysis and bridging of Mg²⁺ ions in the MgCl₂ solution to form polynuclear complexes. researchgate.netresearchgate.net

Conversion of the resulting amorphous hydrogel, which consists of these complexes, chloride ions, and water, into crystalline hydrate phases. researchgate.net

This method has been used to synthesize various phases, including 3Mg(OH)₂·MgCl₂·8H₂O whiskers by reacting industrial magnesia with hydrochloric acid, which first forms MgCl₂ in situ. asianpubs.orgresearchgate.netasianpubs.org

Microemulsion and Ultrasonic Methods

To achieve finer control over particle size and morphology, advanced synthesis techniques such as microemulsion and ultrasonic methods have been explored.

The microemulsion method utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids, where microdomains of one liquid are stabilized in the other by a surfactant film. arabjchem.org This technique can create confined microreactors for the nucleation and growth of nanoparticles. arabjchem.orgresearchgate.net Magnesium oxychloride (Phase 5) nanowhiskers with an average diameter of 50-90 nm and an aspect ratio greater than 100 have been successfully synthesized using a reverse microemulsion system. scientific.net The system consisted of cetyltrimethyl ammonium (B1175870) bromide (CTAB) as the surfactant, n-butanol as a cosurfactant, cyclohexane (B81311) as the oil phase, and an aqueous solution of MgCl₂ and MgO powder as the reactants. scientific.net

Ultrasonic methods utilize the energy of acoustic cavitation to induce chemical reactions and form nanostructured materials. mpg.de This technique has been used to assist in the synthesis of various nanomaterials, including magnesium hydroxide, by promoting reactions without the need for additional chemicals. mpg.deresearchgate.net In the context of MOC-related materials, ultrasonic dispersion is used to create uniform suspensions of precursors, such as TiO₂ in ethanol (B145695) for coating MOC surfaces. mdpi.com Ultrasonic irradiation has also been investigated to produce magnesium hydroxide nanostructures from natural brine containing MgCl₂. researchgate.net

Crystallization and Growth Mechanisms of Basic Magnesium Chloride Compounds

The formation of basic magnesium chloride, a type of non-hydraulic cement, involves a complex process of crystallization and growth. This process begins when magnesium oxide (MgO) powder is mixed with an aqueous solution of magnesium chloride (MgCl₂), leading to a gel-like substance that hardens over time. nih.gov The primary crystalline phases that form at ambient temperatures are Phase 3 (3Mg(OH)₂·MgCl₂·8H₂O) and Phase 5 (5Mg(OH)₂·MgCl₂·8H₂O). mdpi.comnih.gov At temperatures around 100 °C, Phase 2 (2Mg(OH)₂·MgCl₂·4H₂O) and Phase 9 (9Mg(OH)₂·MgCl₂·5H₂O) become stable. mdpi.com

Proposed Growth Units and Coordination Polyhedra

The fundamental building blocks for the crystal structure of basic magnesium chloride are believed to be coordination polyhedra. In these structures, a central magnesium atom is surrounded by other atoms or ions, forming a specific geometric arrangement. ncert.nic.in For instance, in magnesium oxide (MgO), the Mg²⁺ cation is surrounded by six O²⁻ anions in a regular octahedron. carnegiescience.edu

In the formation of basic magnesium chloride whiskers, specifically Phase 3, it has been proposed that the growth units are amorphous [Mg-(OH)₂] and anionic coordination-polyhedra of [Mg-(OH)₅]³⁻, rather than the [Mg-(OH)₆]⁴⁻ octahedra. asianpubs.orgasianpubs.org Another study suggests that the crystal growth units are anion or hydroxyl [Mg-(OH)y]²⁻ʸ (where 1 ≤ y ≤ 6) and x[Mg-(OH)₂] (where 1 ≤ x ≤ 9). researchgate.net These basic units then assemble to form the larger crystalline structures of the different phases. asianpubs.orgresearchgate.net The spatial arrangement of the ligands directly attached to the central magnesium ion defines the coordination polyhedron, with octahedral, square planar, and tetrahedral being the most common shapes. ncert.nic.in

The crystal structure of phases like Phase 3 is understood as a condensation of MgO₆ octahedra with intercalated chloride atoms/ions and water molecules. asianpubs.org The resulting morphology of the crystals is often needle-like or whisker-shaped. asianpubs.orgmdpi.comresearchgate.net

Kinetics of Formation and Crystallization Processes

The formation of basic magnesium chloride is a relatively rapid process. Studies have shown that the crystallization of Phase 3 can start quickly, with a significant portion of the phase forming within the first 12 hours. nih.gov Similarly, the formation of Phase 5 is also rapid, with nearly 69% of the reaction completed in the first 12 hours and reaching about 89% completion after 48 hours. mdpi.comresearchgate.net After 96 hours, less than 5% of the initial MgO may remain unreacted. mdpi.comresearchgate.net

The kinetics of the reaction can be characterized as a two-step process: the dissolution of magnesium oxide followed by the crystallization of magnesium oxychloride from the solvated state. researchgate.net One study on Phase 5 formation found that with stoichiometric proportions, 37% of the MgO dissolves before crystallization begins. researchgate.net The activation energies for dissolution and crystallization have been calculated to be 42.4 kJ/mol and 26.1 kJ/mol, respectively, assuming first-order kinetics for both processes. researchgate.net

The rate of formation is influenced by factors such as the reactivity of the MgO and the curing temperature. researchgate.net The reaction involves an exothermic process, and the rate of heat release can be monitored to understand the kinetics. nih.gov The induction and acceleration periods of the reaction can be observed, which are affected by the properties of the raw materials. nih.gov

Parametric Control in Synthesis for Phase Purity and Morphology

Influence of Molar Ratios (MgO/MgCl₂, H₂O/MgCl₂)

The molar ratios of the starting materials, specifically the MgO/MgCl₂ and H₂O/MgCl₂ ratios, are critical in determining the final crystalline phases and their stability. researchgate.netresearchgate.netosti.gov

MgO/MgCl₂ Ratio: This ratio significantly impacts which phase is predominantly formed. researchgate.net While some studies suggest that a ratio higher than 5 will exclusively produce Phase 5, others have observed the presence of both Phase 3 and Phase 5 even with higher ratios, possibly due to the active MgO content. researchgate.net For achieving a high-strength material dominated by Phase 5 crystals, MgO/MgCl₂ molar ratios in the range of 7 to 10 are often preferred. researchgate.net Some research indicates an even wider favorable range of 11 to 17. researchgate.netosti.gov A lower MgO/MgCl₂ ratio can promote the formation of Phase 3 over Phase 5. researchgate.net

H₂O/MgCl₂ Ratio: This ratio also plays a role in the hydration process and the resulting phase composition. For obtaining a predominance of Phase 5, H₂O/MgCl₂ molar ratios between 15 to 17 are considered optimal. researchgate.net Other studies suggest a range of 12 to 18 is favorable. researchgate.netosti.gov The choice of this ratio is often dependent on the MgO/MgCl₂ ratio to ensure proper workability of the cement paste. researchgate.netosti.gov

The interplay of these molar ratios determines the pH of the solution, which in turn affects the solubility and stability of the hydration products. researchgate.net

Temperature and Curing Condition Effects

Temperature is a significant factor that influences the kinetics of the reaction and the type of crystalline phase formed. researchgate.nettandfonline.comcas.czascelibrary.org

Low Temperatures: Curing at low temperatures, such as 5°C, can favor the formation of Phase 3 over Phase 5. researchgate.net This can also result in some unreacted MgO, leading to reduced strength. mdpi.com

High Temperatures: Higher curing temperatures generally promote the formation of Phase 5. mdpi.com At 40°C, Phase 5 is predominantly observed. mdpi.com However, very high temperatures (e.g., 75°C) can negatively affect the crystal behavior of Phase 5, making it more susceptible to water. mdpi.comascelibrary.org Temperatures exceeding 100°C lead to the formation of Phase 2 and Phase 9. mdpi.com

Controlled curing conditions, such as a temperature of 24 ± 1 °C and a relative humidity of 60 ± 5%, have been found to be suitable for producing MOC with good water resistance. mdpi.com The calcination temperature of the raw magnesite to produce MgO also plays a role; higher calcination temperatures can lead to increased compressive strength of the final cement. nih.gov

Role of Dispersing Agents and Other Additives

Various additives can be incorporated into the magnesium oxychloride cement mixture to modify its properties, including setting time, strength, and water resistance. nih.govsemanticscholar.org

Phosphates: Additives like phosphoric acid and soluble phosphates can improve water resistance by forming insoluble phosphate (B84403) complexes. mdpi.comresearchgate.netresearchgate.net This can help to control the degradation rate of the material in aqueous environments. researchgate.net

Silicates: The addition of sodium silicate (B1173343) can retard the setting process and improve the strength and durability of the final product. It is believed that the silicate reacts with impurities to form inactive, insoluble phases.

Organic Acids: Organic acids such as tartaric acid and citric acid have been shown to improve the water resistance of MOC. semanticscholar.org

Other Admixtures: Fly ash and silica (B1680970) fume have been used to create a denser matrix and more water-stable hydration products. mdpi.commdpi.comresearchgate.net The incorporation of multi-walled carbon nanotubes (MWCNTs) has also been explored as an additive. nih.gov

These additives can influence the reaction chemistry, the formation of crystalline phases, and the final microstructure of the hardened cement.

Data Tables

Table 1: Influence of Molar Ratios on Phase Formation

| MgO/MgCl₂ Molar Ratio | H₂O/MgCl₂ Molar Ratio | Predominant Phase | Reference(s) |

|---|---|---|---|

| < 6 | - | Phase 3 more likely | researchgate.net |

| 7 - 10 | 15 - 17 | Phase 5 | researchgate.net |

Table 2: Effect of Curing Temperature on Phase Formation and Properties

| Curing Temperature (°C) | Predominant Phase(s) | Observations | Reference(s) |

|---|---|---|---|

| 5 | Phase 3 | Some unreacted MgO, reduced strength | mdpi.comresearchgate.net |

| 24 ± 1 | Phase 5 | Good water resistance | mdpi.com |

| 40 | Phase 5 | Predominantly Phase 5 formed | mdpi.com |

| 75 | Phase 5 | Altered crystal behavior, reduced water resistance | mdpi.comascelibrary.org |

Crystallographic Structure and Phase Chemistry of Hydrated Magnesium Oxychlorides

Identification and Characterization of Primary Crystalline Phases

The reaction between magnesium oxide and an aqueous solution of magnesium chloride results in the formation of several crystalline phases. The specific phase that develops is dependent on factors such as the molar ratio of the reactants, curing temperature, and the presence of any additives. mdpi.comwesternsydney.edu.au Four primary crystalline phases are typically identified in the MgO-MgCl₂-H₂O ternary system. mdpi.comwesternsydney.edu.au

Phase 3 (3Mg(OH)₂·MgCl₂·8H₂O)

Phase 3, with the chemical formula 3Mg(OH)₂·MgCl₂·8H₂O, is one of the two primary phases stable at ambient temperatures. nih.govwikipedia.org Its formation is a key contributor to the hardening and strength development of magnesium oxychloride cements. mdpi.com The synthesis of Phase 3 typically involves mixing MgO and MgCl₂·6H₂O in a 3:1 molar ratio with the appropriate amount of water. nih.gov Research has shown that the formation of Phase 3 is a rapid process, which is advantageous for applications requiring quick setting times. nih.govresearchgate.net

The crystal structure of Phase 3 has been identified as triclinic. wikipedia.org Detailed thermal analysis has revealed a multi-step decomposition process, with the release of water molecules occurring at distinct temperature ranges. nih.gov

Phase 5 (5Mg(OH)₂·MgCl₂·8H₂O)

Phase 5, with the formula 5Mg(OH)₂·MgCl₂·8H₂O, is the other principal crystalline phase that is stable under ambient conditions. wikipedia.orgmdpi.com It is often considered the most desirable phase for structural applications due to its superior mechanical properties. researchgate.net The formation of Phase 5 is also rapid, contributing to the early strength of the material. mdpi.comresearchgate.net This phase is characterized by a needle-like or whisker-like morphology, which interlocks to create a strong and dense microstructure. mdpi.commdpi.comresearchgate.net

The synthesis of Phase 5 involves a stoichiometric ratio of 5 moles of MgO to 1 mole of MgCl₂. mdpi.com X-ray diffraction is a key technique used to identify and quantify the amount of Phase 5 in a sample. mdpi.com Thermal decomposition studies show that Phase 5 releases its water of crystallization in several steps upon heating. mdpi.com

Other Recognized Phases (e.g., Phase 2, Phase 9)

Besides Phase 3 and Phase 5, other crystalline phases can form under specific conditions, particularly at elevated temperatures. nih.govwikipedia.org

Phase 2 (2Mg(OH)₂·MgCl₂·4H₂O): This phase is generally stable at temperatures above 100°C. nih.govwikipedia.org

Phase 9 (9Mg(OH)₂·MgCl₂·5H₂O): Similar to Phase 2, Phase 9 is typically formed at elevated temperatures. nih.govwikipedia.org One study identified a metastable form, 9Mg(OH)₂·MgCl₂·4H₂O, at 120°C. acs.org

These higher-temperature phases are generally not the primary binding phases in applications at ambient conditions. google.com

Structural Elucidation and Bond Analysis

The remarkable properties of magnesium oxychloride cements are intrinsically linked to their unique crystal structures and the nature of the chemical bonding within them.

Polyhedral Condensation and Intercalation

The structures of hydrated magnesium oxychlorides can be described in terms of the condensation of magnesium-centered polyhedra. The formation of these phases involves the hydrolysis and bridging of Mg²⁺ ions in the magnesium chloride solution to form polynuclear complexes. researchgate.net These complexes then arrange into crystalline structures.

Coordination Environment of Magnesium and Chloride Ions

In the hydrated crystalline phases, the magnesium ions are typically octahedrally coordinated. bgcryst.com In the case of magnesium chlorate (B79027) hexahydrate, a related compound, the Mg²⁺ ion is coordinated by six water molecules. bgcryst.com In other structures, the coordination sphere of magnesium can involve both water molecules and hydroxide (B78521) ions.

The chloride ions in these structures are situated between the positively charged magnesium-hydroxo-aqua complexes, balancing the charge. researchgate.net The arrangement of these ions and the hydrogen bonding network involving the water molecules and hydroxide groups play a critical role in the cohesion and mechanical properties of the hardened cement.

Phase Stability and Transformation Pathways

The durability and performance of Magnesium Oxychloride cement are intrinsically linked to the stability of its primary binding phases. The main crystalline phases that form in the MgO-MgCl₂-H₂O system are designated as Phase 2 (2Mg(OH)₂·MgCl₂·4H₂O), Phase 3 (3Mg(OH)₂·MgCl₂·8H₂O), Phase 5 (5Mg(OH)₂·MgCl₂·8H₂O), and Phase 9 (9Mg(OH)₂·MgCl₂·5H₂O). researchgate.netmdpi.com Among these, Phase 3 and Phase 5 are the most common and crucial for strength development at ambient temperatures. mdpi.comresearchgate.net Their stability, however, is highly dependent on environmental conditions and temperature, leading to various transformation pathways that can alter the material's integrity.

Influence of Environmental Factors on Phase Transition

Environmental exposure plays a critical role in the stability of MOC phases. Factors such as humidity, the chemical nature of the surrounding medium (pH), and curing temperature can induce phase transitions, which typically involve the decomposition of the strength-giving oxychloride phases into weaker compounds.

Humidity and Water Exposure: One of the most significant challenges for MOC is its poor water resistance. mdpi.com When exposed to high humidity or direct contact with water, the primary binding phases, Phase 5 and Phase 3, undergo decomposition. nih.govsemanticscholar.org Water molecules infiltrate the cement matrix and cause the hydrolysis of Phase 5, leading to its breakdown into magnesium hydroxide (Mg(OH)₂) and the leaching of magnesium chloride (MgCl₂). mdpi.comnih.gov This transformation from a needle-like crystalline structure to the less-binding, flake-like Mg(OH)₂ results in a looser microstructure and a significant reduction in mechanical strength. nih.govsemanticscholar.org The process is exacerbated when high humidity is combined with high temperatures. nih.gov

Chemical Environment: The pH of the surrounding environment significantly influences phase stability. researchgate.net

Alkaline Environment: In a highly alkaline medium, such as a sodium hydroxide solution, an abundance of hydroxide ions (OH⁻) accelerates the decomposition of Phase 5. nih.gov This leads to a rapid transformation into Mg(OH)₂ and magnesium oxide (MgO), causing a sharp decline in compressive strength. After just six hours of immersion in an alkaline solution, the surface of an MOC sample can show a complete change in phase composition to MgO and Mg(OH)₂. nih.gov

Acidic Environment: Acidic conditions are also detrimental. An acidic solution attacks and consumes not only the primary Phase 5 binder but also the Mg(OH)₂ and unreacted MgO present in the matrix. researchgate.net This chemical erosion changes the surface morphology from a needle-like structure to a granular one, causing a drastic loss of compressive strength, with reductions exceeding 90% reported. researchgate.net

Curing Temperature: The temperature during the initial curing process can precondition the stability of the MOC phases. Curing at elevated temperatures, for instance at 75°C, can alter the crystal structure of Phase 5, rendering it more susceptible to water-induced decomposition later on. mdpi.com Conversely, controlled curing at ambient temperatures around 24°C and a relative humidity of approximately 60% has been found to produce more stable phases with better long-term water resistance. mdpi.com

| Environmental Factor | Effect on MOC Phases (Primarily Phase 5) | Resulting Products | Impact on Material Properties |

|---|---|---|---|

| High Humidity / Water | Decomposition and hydrolysis of Phase 5 and Phase 3. nih.govsemanticscholar.org | Mg(OH)₂, Leached MgCl₂ mdpi.comnih.gov | Significant loss of compressive and flexural strength; increased porosity. nih.gov |

| Alkaline Environment (e.g., NaOH) | Accelerated decomposition of Phase 5 due to excess OH⁻ ions. nih.gov | Mg(OH)₂, MgO nih.gov | Rapid and severe reduction in compressive strength. nih.gov |

| Acidic Environment (e.g., H₂SO₄) | Chemical attack and consumption of Phase 5, Mg(OH)₂, and MgO. researchgate.net | Soluble magnesium salts | Drastic decline in mechanical properties and material integrity. researchgate.net |

| Elevated Curing Temperature (~75°C) | Alters crystal behavior of Phase 5. mdpi.com | A less stable form of Phase 5. | Reduces long-term water resistance. mdpi.com |

Thermal Decomposition Pathways and Products

When subjected to elevated temperatures, hydrated magnesium oxychlorides undergo a multi-stage decomposition process. This thermal breakdown involves sequential dehydration (loss of water molecules) and dehydroxylation, ultimately yielding magnesium oxide, water, and hydrochloric acid. The specific pathways and transition temperatures have been characterized using techniques like simultaneous thermal analysis combined with mass spectroscopy (STA-MS).

For the common 5Mg(OH)₂·MgCl₂·8H₂O (Phase 5), the decomposition proceeds through several distinct endothermic steps:

Initial Dehydration: The first stage occurs at approximately 145°C, where the compound releases six of its eight water molecules of crystallization. mdpi.com

Secondary Dehydration: As the temperature rises to around 205°C, the remaining two molecules of crystal water are released. mdpi.com

Dehydroxylation: A third weight loss event is observed with a maximum at 335°C. This step involves the breakdown of the hydroxide groups, releasing water molecules formed from the OH⁻ groups. mdpi.com

Final Decomposition: At higher temperatures, around 470°C, the remaining magnesium hydroxychloride intermediate fully decomposes to form the final stable products: magnesium oxide (MgO), water (H₂O), and hydrogen chloride (HCl) gas. mdpi.comjournalssystem.com

The entire thermal decomposition of Phase 5 is typically complete at temperatures below 470°C, indicating its relatively low thermal stability. mdpi.com Other phases, such as the "2-form" (2MgO·MgCl₂·6H₂O), also exhibit a multi-stage decomposition, underscoring that this is a characteristic behavior of the compound class. researchgate.net

| Decomposition Step | Approximate Peak Temperature | Reaction / Transformation | Products |

|---|---|---|---|

| 1 | ~145°C | 5Mg(OH)₂·MgCl₂·8H₂O → 5Mg(OH)₂·MgCl₂·2H₂O + 6H₂O mdpi.com | Partially dehydrated MOC, Water Vapor |

| 2 | ~205°C | 5Mg(OH)₂·MgCl₂·2H₂O → 5Mg(OH)₂·MgCl₂ + 2H₂O mdpi.com | Anhydrous MOC, Water Vapor |

| 3 | ~335°C | 5Mg(OH)₂·MgCl₂ → 2Mg₂(OH)₃Cl + MgO + 2H₂O mdpi.com | Magnesium hydroxychloride intermediate, Magnesium Oxide, Water Vapor |

| 4 | < 470°C | Decomposition of intermediates. mdpi.com | Magnesium Oxide (MgO), Water Vapor (H₂O), Hydrogen Chloride (HCl) mdpi.com |

Microstructural and Morphological Characterization Techniques

Microscopic and Spectroscopic Analysis Methodologies

The following methodologies are pivotal in providing a detailed picture of the compound's physical and chemical nature.

Scanning Electron Microscopy (SEM) is a fundamental technique for investigating the surface topography and morphology of magnesium oxychloride. It provides high-resolution images that reveal details about the size, shape, and arrangement of crystalline structures.

Studies using SEM show that the morphology of magnesium oxychloride is highly dependent on synthesis conditions. For instance, magnesium oxide (MgO) prepared from magnesium chloride can form assemblies of cubic crystals with side lengths of 1-1.5 µm. researchgate.net The resulting magnesium oxychloride cement often exhibits a microstructure composed of needle-like or rod-like crystals that interlock to form a hardened matrix. The density and porosity of this matrix, which are critical to the material's mechanical properties, can be directly visualized. researchgate.net SEM analysis can also reveal the presence of pores and cracks on the surface, which can affect the material's durability and water resistance. researchgate.net In some preparations, MgO nanoparticles, a key reactant, show flake-like structures that are formed through the aggregation of smaller particles. ijrpr.com These flakes can have a dense and interconnected configuration. ijrpr.com

Transmission Electron Microscopy (TEM) offers even higher magnification than SEM, enabling the examination of the internal structure and nanoscale features of magnesium oxychloride. oaepublish.com TEM is crucial for determining the size and shape of the constituent nanocrystals. ijerd.commicroscopy.cz For example, MgO nanoparticles synthesized via a sol-gel method were found to have an average particle size of approximately 24.6 nm. ijerd.com

Selected-Area Electron Diffraction (SAED) is often used in conjunction with TEM. By directing the electron beam onto a specific area of the sample, a diffraction pattern is generated. This pattern provides information about the crystallinity and crystallographic orientation of the material. researchgate.net For magnesium oxychloride and its precursors, SAED patterns can confirm the crystalline nature, such as the cubic structure of MgO, and can help to identify the different phases present within the composite material. researchgate.netaps.org

X-ray Diffraction (XRD) is an indispensable tool for identifying the crystalline phases present in magnesium oxychloride and for determining its degree of crystallinity. rsc.org The reaction between magnesium oxide (MgO) and magnesium chloride (MgCl₂) in the presence of water leads to the formation of various hydrated magnesium oxychloride phases, most notably Phase 3 (3Mg(OH)₂·MgCl₂·8H₂O) and Phase 5 (5Mg(OH)₂·MgCl₂·8H₂O). researchgate.net

XRD patterns show a series of diffraction peaks, with the position and intensity of each peak corresponding to a specific crystal plane. By comparing the experimental diffraction pattern to standard patterns in databases (like the JCPDS database), the exact phases present can be identified. ijerd.com For example, the cubic structure of the MgO precursor is confirmed by characteristic diffraction peaks. researchgate.netscilit.com The sharpness and width of the XRD peaks also provide information about the crystallite size and lattice strain; broader peaks generally indicate smaller crystallite sizes or higher lattice strain. scilit.comuni.edu

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the chemical bonds and functional groups within a molecule by measuring the absorption of infrared radiation. mdpi.com In the analysis of magnesium oxychloride, FTIR spectra provide evidence for the formation of the cementitious phases and the presence of water in different states.

Key absorption bands in the FTIR spectrum of magnesium oxychloride include a broad band in the region of 3600-3330 cm⁻¹, which is attributed to the stretching vibrations of hydroxyl (O-H) groups in magnesium hydroxide (B78521) and bound water molecules. meral.edu.mm The presence of magnesium chloride can modify the structure of bulk water, causing shifts in the characteristic water absorption bands. nih.gov A distinct peak around 864 cm⁻¹ is attributed to the Mg-O-Mg vibration modes, confirming the presence of the magnesium oxide framework. meral.edu.mm The analysis of these spectral features helps in understanding the hydration and reaction mechanisms during the formation of the compound. rsc.orgnih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is particularly useful for studying the thermal stability and decomposition of hydrated compounds like magnesium oxychloride.

A typical TGA curve for magnesium oxychloride shows several distinct stages of weight loss. researchgate.net The initial weight loss, occurring at temperatures up to around 200°C, corresponds to the evaporation of free or physically adsorbed water. meral.edu.mmresearchgate.net Subsequent, more significant weight loss stages at higher temperatures (e.g., around 345°C) are associated with the dehydroxylation of the magnesium hydroxide component, where Mg(OH)₂ decomposes into MgO and water vapor. meral.edu.mmresearchgate.net The specific decomposition temperatures and the percentage of weight loss in each stage can be used to quantify the amount of bound water and the proportion of different hydrated phases in the sample. researchgate.netmeral.edu.mm

Energy-Dispersive Spectroscopy (EDS), often integrated with an SEM, is a powerful technique for determining the elemental composition of a material. thermofisher.commemphis.edu When the sample is bombarded with the electron beam, it emits characteristic X-rays whose energies correspond to the elements present. youtube.com

For magnesium oxychloride, EDS analysis confirms the presence of magnesium (Mg), oxygen (O), and chlorine (Cl). researchgate.net The technique can provide quantitative data on the atomic or weight percentages of these elements, which is crucial for verifying the stoichiometry of the synthesized phases. researchgate.netresearchgate.net Elemental mapping can also be performed to show the spatial distribution of Mg, O, and Cl across the microstructure, providing insights into the homogeneity of the material and the distribution of different phases. memphis.edu X-ray Fluorescence (XRF) is another technique that can be used for elemental analysis, though EDS is more commonly employed for micro-scale analysis in conjunction with electron microscopy.

Morphological Features of Basic Magnesium Chloride Compounds

The microstructure of basic magnesium chloride compounds, primarily in the form of magnesium oxychloride (MOC) cement, is characterized by unique morphological features that dictate its physical and mechanical properties. These features include the formation of whisker-like crystals and the development of a complex crystalline network.

Whisker Formation and Characteristics

A defining characteristic of the hardened MOC paste is the presence of needle-like or whisker-shaped crystals. These whiskers are typically composed of hydrated magnesium oxychloride phases, such as 5Mg(OH)₂·MgCl₂·8H₂O (Phase 5) and 3Mg(OH)₂·MgCl₂·8H₂O (Phase 3). The formation and interlocking of these whiskers are fundamental to the development of strength in the material.

The whiskers are described as single-crystalline structures, meaning each whisker is a continuous crystal lattice. This high degree of crystalline perfection contributes to their intrinsic strength. Research has shown that these whiskers can have varying dimensions depending on the synthesis conditions. For instance, basic magnesium chloride whiskers can be synthesized with lengths up to 20 µm and aspect ratios ranging from 10 to 70.

Table 1: Reported Dimensions of Basic Magnesium Chloride and Related Whiskers

| Whisker Type | Diameter | Length | Aspect Ratio | Source(s) |

|---|---|---|---|---|

| Basic Magnesium Chloride Nanorods | - | <1 µm to 20 µm | 10–70 | researchgate.net |

| Basic Magnesium Chloride Whiskers | 0.8–1.1 µm | 60–100 µm | - | researchgate.net |

| 5Mg(OH)₂·MgCl₂·8H₂O (Phase 5) Needles | ~0.5 µm | 1–2 µm | - | mdpi.com |

| Magnesium Oxide Whiskers (from basic magnesium chloride precursor) | 2–5 µm | 30–50 µm | 10–30 | sci-hub.se |

| Magnesium Oxide Whiskers | 270–540 nm | - | - | icm.edu.pl |

| Tubular Aragonite Whiskers (MgCl₂-assisted) | 5–10 µm | 100–200 µm | - | mdpi.com |

| Basic Magnesium Sulfate (B86663) Whiskers | 0.1–0.2 µm | 10–20 µm | >50 | nih.gov |

The growth of these whiskers results in a dense and compact microstructure. The interlocking nature of the scroll-tubular whiskers creates a tough and resilient structure. The density of this structure can increase as the needles intergrow, especially in confined spaces.

Crystalline Network Structures and Porosity

The interlacing of the aforementioned whiskers forms a three-dimensional crystalline network. This network structure is responsible for the high specific surface area of the material. The interconnected whiskers create a porous matrix, and the characteristics of this porosity play a significant role in the material's properties.

The porosity of magnesium oxychloride cement can be influenced by various factors, including the water-to-cement ratio and the presence of additives. For example, porous magnesium oxychloride cement (PMOC) can be engineered to have a high specific surface area by creating an interlocking whisker network. The porosity of MOC can be substantial, with some studies reporting porosity values as high as 75%. However, this high porosity can also provide channels for water intrusion, which can affect the material's durability.

Table 2: Porosity of Magnesium Oxychloride Cement (MOC) under Different Conditions

| Material | Condition | Porosity (%) | Source(s) |

|---|---|---|---|

| Porous Magnesium Oxychloride Cement (PMOC) | - | ~75 | mdpi.com |

| MOC with EPP Aggregate | - | Increased compared to reference | aip.org |

The network structure is not static and can be modified. For instance, the addition of fly ash can alter the internal hydrated layer structure and reconstitute the interwoven network, which can enhance the mechanical elasticity of the resulting composite material. The gel-like structures can also form within the pores of the MOC, which can help to hinder the penetration of moisture into the internal structure. This intricate and adaptable crystalline network is a key area of research for improving the performance of basic magnesium chloride compounds.

Thermodynamic and Kinetic Investigations of Magnesium Oxychloride Systems

Calorimetric Studies and Heats of Formation

Calorimetry is a key technique for investigating the thermodynamics of chemical reactions, providing data on heat changes that occur during processes like dissolution and formation. For the magnesium oxychloride system, these studies are fundamental to determining the stability of its constituent compounds.

The enthalpy of solution (ΔHsoln) is the heat absorbed or released when a substance dissolves in a solvent. libretexts.org For magnesium oxychloride compounds, the heat of solution is typically measured by dissolving the hardened cement pastes or individual phases in an acid solution, commonly hydrochloric acid (HCl). nist.govnist.gov

Researchers have determined the heats of solution for various compounds within the MgO-MgCl₂-H₂O system. These measurements are performed in a calorimeter, where the temperature change of the acid solution is recorded as the sample dissolves. nist.govcolby.edu For instance, studies have reported the heats of solution for compounds like 3Mg(OH)₂·MgCl₂·8H₂O (Phase 3) and 5Mg(OH)₂·MgCl₂·8H₂O (Phase 5) in 2.00 N HCl. nist.govoclc.org The heat of solution for the 5:1:8 compound was determined to be 125.94 kcal/mole in HCl·26.61H₂O. oclc.org Similarly, the heats of hardening, which represent the heat evolved as the cement paste sets, have been determined by subtracting the heat of solution of the hardened paste from the heat of solution of the initial unreacted magnesia, corrected for the heat of dilution of the MgCl₂ solution. nist.gov

The following table summarizes selected enthalpy of solution data for key compounds in the MgO-MgCl₂-H₂O system.

| Compound | Formula | Solvent | Enthalpy of Solution (kcal/mol) | Reference |

|---|---|---|---|---|

| Magnesium Hydroxide (B78521) | Mg(OH)₂ | HCl·26.61H₂O | -27.79 | nist.govoclc.org |

| Magnesium Chloride Hexahydrate | MgCl₂·6H₂O | HCl·26.61H₂O | -5.69 | nist.govoclc.org |

| Magnesium Oxychloride (Phase 5) | 5Mg(OH)₂·MgCl₂·8H₂O | HCl·26.61H₂O | -125.94 | oclc.org |

| Magnesium Oxychloride (Phase 3) | 3Mg(OH)₂·MgCl₂·8H₂O | HCl·26.61H₂O | -84.51 | nist.govoclc.org |

The standard enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. wikipedia.org This value is a critical measure of a compound's thermodynamic stability. For elements in their reference states, the standard enthalpy of formation is zero. wikipedia.org

Using Hess's Law, the standard heats of formation for magnesium oxychloride phases can be calculated from the experimentally determined enthalpies of solution. colby.edu The calculation involves a thermochemical cycle that combines the heats of solution of the oxychloride compounds, magnesium oxide, and magnesium chloride with the known standard heats of formation of the reactants (MgO, MgCl₂, H₂O). nist.govoclc.org The heat of reaction for the formation of the oxychlorides from reactants like Mg(OH)₂(c), MgCl₂·6H₂O(c), and H₂O(l) is first calculated from the solution data. This is then combined with the standard heats of formation of these reactants to yield the final ΔHf° for the oxychloride phase. oclc.org For example, the standard enthalpy of formation for MgO is approximately -601.6 kJ/mol (-143.8 kcal/mol). ck12.org

The calculated standard heats of formation for the primary magnesium oxychloride phases are presented below.

| Compound | Formula | Standard Heat of Formation (ΔHf°) (kcal/mol) | Reference |

|---|---|---|---|

| Magnesium Oxychloride (Phase 5) | 5Mg(OH)₂·MgCl₂·8H₂O | -1875.5 | nist.govoclc.org |

| Magnesium Oxychloride (Phase 3) | 3Mg(OH)₂·MgCl₂·8H₂O | -1288.7 | nist.govoclc.org |

| Magnesium Oxychloride (Phase 2) | 2Mg(OH)₂·MgCl₂·4H₂O | -865.3 | nist.govoclc.org |

| Magnesium Hydroxide | Mg(OH)₂ | -221.0 | nist.govoclc.org |

Reaction Kinetics and Hardening Processes in Magnesium Oxychloride Cement

The hardening of MOC is a complex process involving the dissolution of MgO and the subsequent precipitation and crystallization of various hydrated phases. researchgate.net The kinetics of these reactions dictate the setting time, strength development, and microstructure of the final material. mdpi.commatec-conferences.org

The primary crystalline phases responsible for the strength of MOC are Phase 3 (3Mg(OH)₂·MgCl₂·8H₂O) and Phase 5 (5Mg(OH)₂·MgCl₂·8H₂O). mdpi.commdpi.com The formation of these phases is a two-step process: the dissolution of magnesium oxide followed by the crystallization of the oxychloride phases from the solvated state. researchgate.netresearchgate.net

The rate of formation is influenced by factors such as the reactivity of the MgO, temperature, and the molar ratios of the initial components. mdpi.commatec-conferences.org Highly active MgO, produced by calcination at lower temperatures (e.g., 800-900°C), reacts quickly, leading to rapid setting and hardening due to a high growth rate of the oxychloride crystals. mdpi.commatec-conferences.org

Kinetic studies using techniques like X-ray diffraction (XRD) have quantified the formation rates. For Phase 5, formation occurs rapidly, with about 69% of the initial MgO reacting within 12 hours. mdpi.com After 48 hours, approximately 89% of Phase 5 is formed, and after 96 hours, less than 5% of the MgO remains unreacted. mdpi.com Similarly, the formation of Phase 3 is also rapid, with precipitation starting quickly and being largely complete (>99 wt.%) after 36 hours at ambient temperature. nih.gov Studies indicate that Phase 5 generally crystallizes more rapidly than Phase 3. mst.edu

The table below summarizes the formation timeline for the main crystalline phases.

| Crystalline Phase | Time | Extent of Formation (% of final) | Reference |

|---|---|---|---|

| Phase 5 (5Mg(OH)₂·MgCl₂·8H₂O) | 12 h | ~69% | mdpi.com |

| 48 h | ~89% | mdpi.com | |

| 96 h | >95% | mdpi.com | |

| Phase 3 (3Mg(OH)₂·MgCl₂·8H₂O) | 36 h | >99% | nih.gov |

When subjected to heat, magnesium oxychloride cement undergoes thermal decomposition, releasing water and hydrochloric acid and ultimately forming magnesium oxide. nih.gov The thermal stability of MOC is relatively low; for example, Phase 3 begins to decompose at around 125°C, with the process completing at approximately 500°C. nih.gov

Simultaneous Thermal Analysis (STA) combined with Mass Spectrometry (MS) has elucidated the multi-step decomposition mechanism. For Phase 3 (3Mg(OH)₂·MgCl₂·8H₂O), the process involves several endothermic steps where crystalline water is lost, followed by the decomposition of the hydroxide structure, releasing more water and eventually hydrochloric acid. nih.gov The release of HCl gas at temperatures around 400-550°C is a well-documented phenomenon in the thermal decomposition of these chloride-containing compounds. nih.govresearchgate.net

The decomposition pathway for Phase 3 is detailed in the following table.

| Step | Temperature (Peak Maximum) | Process | Molecules Released | Reference |

|---|---|---|---|---|

| 1 | 125 °C | Dehydration | 4 H₂O | nih.gov |

| 2 | 155 °C | Dehydration | 2 H₂O | nih.gov |

| 3 | 185 °C | Dehydration | 1 H₂O | nih.gov |

| 4 | 265 °C | Dehydration | 1 H₂O | nih.gov |

| 5 | ~380 °C | Decomposition of Hydroxide Structure | H₂O | nih.gov |

| 6 | 455 °C | Final Decomposition | H₂O + 2 HCl | nih.gov |

Phase Diagram Analysis in the MgO-MgCl₂-H₂O System

The phase diagram of the ternary system MgO-MgCl₂-H₂O illustrates the equilibrium relationships between the solid phases and the aqueous solution at a given temperature and pressure. mst.edu It is essential for predicting which crystalline phases will form from a given mixture of MgO, MgCl₂, and H₂O and for understanding the long-term stability of the cement. nist.govscispace.com

The diagram defines regions of stability for the different solid phases, including magnesium hydroxide (Mg(OH)₂), and the various magnesium oxychloride hydrates like Phase 2, Phase 3, and Phase 5. mdpi.commst.edu The composition of the solution in equilibrium with two crystalline phases is defined by specific points or lines on the diagram. mst.edu For example, the phase diagram at 23°C shows the fields of stability for Mg(OH)₂, Phase 5 (5Mg(OH)₂·MgCl₂·8H₂O), and Phase 3 (3Mg(OH)₂·MgCl₂·8H₂O). mst.edu

Analysis of the phase diagram reveals that the formation of specific phases is highly dependent on the initial molar ratios of the reactants. nih.gov For instance, to obtain Phase 5 as the dominant crystalline product, specific molar ratios of MgO/MgCl₂ and H₂O/MgCl₂ are required. nih.gov The diagram also indicates that from a thermodynamic standpoint, the coexistence of unreacted MgO and Phase 3 is not possible in a stable composite. nih.govresearchgate.net This highlights the importance of using the phase diagram to guide the formulation of MOC for desired properties and long-term performance. researchgate.net

Functional Material Development and Performance Enhancement of Basic Magnesium Chloride Composites

Development of Fiber-Reinforced Magnesium Oxychloride Composites (FRMOC)

To address the inherent brittleness of MOC, fibers are incorporated to create fiber-reinforced magnesium oxychloride composites (FRMOC). mdpi.combohrium.com This reinforcement significantly enhances the material's ductility, tensile strength, and crack resistance. mdpi.comwesternsydney.edu.au

The addition of fibers transforms the failure mode of MOC from brittle to a more ductile, strain-hardening behavior. mdpi.comwesternsydney.edu.au This is characterized by the formation of multiple fine cracks before ultimate failure, which allows the composite to withstand significant deformation. westernsydney.edu.au

Different types of fibers, including polyethylene (B3416737) (PE), basalt, and glass fibers, have been studied. scientific.netbohrium.comwesternsydney.edu.au The mechanical performance is highly dependent on the type, dosage, and hybridization of the fibers. For example, a composite with 2% PE fiber has been shown to achieve a tensile strength of 10.95 MPa and a remarkable tensile strain capacity of 4.41%. mdpi.com Hybrid fiber systems, such as combining basalt and polypropylene (B1209903) (PP) fibers, can also yield beneficial properties. bohrium.com For instance, a mix with 1.5% basalt and 0.5% PP fibers has shown good performance, especially at elevated temperatures. bohrium.com

FRMOCs also exhibit high early strength, with the 1-day compressive strength reaching between 68.2% and 85.4% of the 28-day strength. westernsydney.edu.au The inclusion of mineral admixtures like ground granulated blast furnace slag (GGBFS) and metakaolin (MK) in FRMOC can further enhance mechanical properties. A mix containing 30% GGBFS, 1.25% PE fiber, and 0.75% basalt fiber achieved a compressive strength of 73.9 MPa and a tensile strength of 8.52 MPa. d-nb.info

Table 2: Mechanical Properties of Various FRMOC Formulations

| Fiber Reinforcement | Additives | Compressive Strength (28-day) | Tensile Strength | Tensile Strain Capacity | Reference |

|---|---|---|---|---|---|

| 2% PE Fiber | None | Not specified | 10.95 MPa | 4.41% | mdpi.com |

| 1.25% PE + 0.75% Basalt Fiber | None | Not specified | 8.49 MPa | 2.43% | westernsydney.edu.au |

| 1.5% Basalt + 0.5% PP Fiber | None | Not specified | Not specified | Not specified | bohrium.com |

The effectiveness of fiber reinforcement relies heavily on the interaction between the fibers and the MOC matrix. A strong interfacial bond is crucial for efficient stress transfer from the matrix to the fibers. westernsydney.edu.auelsevierpure.com

MOC has been found to have excellent bonding capabilities with various fibers. mdpi.com In the case of glass fiber reinforced magnesium oxychloride cement (GRMC), the stability of the MOC matrix is paramount for the durability of the glass fibers. scientific.netresearchgate.net In ordinary GRMC, the primary hydration phase, 5Mg(OH)₂·MgCl₂·8H₂O, can hydrolyze to Mg(OH)₂, leading to a loosening of the matrix-fiber interface and corrosion of the glass fibers, which degrades the mechanical properties. scientific.netresearchgate.net

However, in high-performance GRMC where the matrix is stabilized (for example, through the use of additives), the 5Mg(OH)₂·MgCl₂·8H₂O phase remains stable. scientific.netresearchgate.net This stable matrix protects the glass fibers from corrosion, ensuring the long-term mechanical performance of the composite. scientific.netresearchgate.net Scanning electron microscopy (SEM) analyses of FRMOC have shown that fibers can effectively bridge cracks, dissipate energy, and transfer stress, all of which contribute to the enhanced toughness and ductility of the composite. westernsydney.edu.au The use of alkaline-resistant glass fibers is also a key consideration for ensuring long-term durability in the MOC matrix. researchgate.net

Advanced Applications in Construction and Industrial Materials

Basic magnesium chloride, chemically identified as Magnesium;oxomagnesium;dichloride and commonly known as magnesium oxychloride (MOC) cement, is a non-hydraulic binder with a range of properties that make it suitable for advanced applications in construction and industrial settings. mdpi.compremiermagnesia.com Formed from the reaction of light-burned magnesium oxide (MgO) with a concentrated solution of magnesium chloride (MgCl₂), MOC has garnered significant research interest for its favorable characteristics, which are distinct from those of ordinary Portland cement (OPC). mdpi.comjocpr.com Its applications range from structural components to functional materials designed for specific performance enhancements. premiermagnesia.combohrium.com

High-Strength, Lightweight Structural Applications

Magnesium oxychloride composites are noted for their high strength-to-weight ratio, a critical attribute for modern construction. jocpr.com The density of MOC is typically in the range of 1600-1800 kg/m ³, which is about 30% less than that of Portland cement. jocpr.com Despite this lower density, MOC can achieve impressive mechanical strengths. After 28 days of curing, compressive strengths generally exceed 50 MPa, with some modified formulations reaching over 200 MPa. jocpr.com Flexural strengths are also notable, often surpassing 10 MPa. mdpi.comjocpr.com This combination of low density and high strength makes MOC an excellent candidate for lightweight structural and non-structural elements, such as panels, boards, and blocks, which can reduce the dead load of buildings and facilitate easier handling and transportation. mdpi.combohrium.com

The development of fiber-reinforced magnesium oxychloride cement (FRMOC) has further expanded its potential in high-strength applications. The incorporation of fibers, such as polyethylene (PE) fibers, can create engineered cementitious composites (MOC-ECC) with enhanced tensile strength and remarkable strain capacity, ranging from 4% to 8%. mdpi.com These ductile, lightweight, and high-strength composites are being explored for use in cladding panels and other lightweight infrastructural applications. mdpi.com

Table 1: Comparative Mechanical Properties of MOC Composites

| Property | Plain MOC | Fiber-Reinforced MOC (FRMOC) | Reference |

|---|---|---|---|

| Density ( kg/m ³) | 1600 - 1800 | Varies with fiber type/content | jocpr.com |

| Compressive Strength (MPa) | > 50 (can exceed 200 with modifiers) | > 75 | jocpr.comd-nb.info |

| Flexural Strength (MPa) | > 10 | > 10 | jocpr.com |

| Tensile Strength (MPa) | - | ~5 - 10 | mdpi.com |

| Tensile Strain Capacity (%) | - | 4 - 8 | mdpi.com |

Fire-Resistant Materials and Coatings

Magnesium oxychloride cement exhibits inherent fire-resistant properties, making it a valuable material for fire protection applications. premiermagnesia.commdpi.com When exposed to high temperatures, the hydrated crystals within the MOC matrix, such as 5Mg(OH)₂·MgCl₂·8H₂O (Phase 5), undergo endothermic decomposition. nist.govampp.org This process releases chemically bound water, which has a cooling effect on the substrate and helps to prevent temperature rise. ampp.org

MOC is widely used in the production of fire-retardant boards and as a fire-resistant coating for structural steel and other materials. jocpr.comnist.gov Formulations of MOC can provide significant fire protection, and in fire tests, have demonstrated the ability to maintain the integrity of structural elements. ampp.org The density of MOC fireproofing material is significantly lower than concrete, typically around 60 to 70 pounds per cubic foot, compared to 140-150 for concrete. ampp.org This results in a substantial weight reduction for equivalent fire ratings, which is a key advantage in structural design. ampp.org While MOC shows excellent performance, research has noted a loss in mechanical properties at temperatures between 600–800 °C, indicating a need for further research to enhance its capabilities for certain high-temperature structural applications. mdpi.com

Thermal Insulation Properties

Beyond its fire resistance, MOC can be formulated into low-density foams for thermal insulation. nist.govasme.org These foams are created by introducing a foaming agent into the MOC slurry during production, resulting in a hardened material with a porous structure. nist.govgoogle.com An initial investigation into MOC-based foam insulation found it to have a thermal conductivity comparable to other insulation materials used for retrofitting building walls. asme.orgastm.org

One study measured the thermal conductivity of an MOC foam with a density of 47 kg/m ³ to be 0.0430 W/m·K. asme.org Another reported value for a foam with a density of 33 kg/m ³ was 0.0371 W/m·K. asme.org The performance of these insulation materials is influenced by factors such as density, composition, and the potential for shrinkage over time. nist.govastm.org The ability to incorporate lightweight aggregates like foam glass or expanded polypropylene can further enhance the thermal insulation properties of MOC composites, making them suitable for insulation surfaces, envelopes, and ceiling or wall panels that contribute to reducing the energy consumption of buildings. bohrium.comaip.org

Table 2: Thermal Conductivity of MOC Foam Insulation

| Density ( kg/m ³) | Thermal Conductivity (W/m·K) | Reference |

|---|---|---|

| 33 | 0.0371 | asme.org |

Abrasion-Resistant Formulations

A key advantage of magnesium oxychloride cement is its exceptional resistance to abrasion. premiermagnesia.com Research indicates that the abrasion resistance of MOC is significantly higher than that of ordinary Portland cement, in some cases by a factor of three. premiermagnesia.comjocpr.com This durability makes it an ideal material for industrial flooring, where surfaces are subjected to heavy traffic, wear, and impact. premiermagnesia.commdpi.com

The high abrasion resistance is attributed to the hard, dense, and tightly interlocked crystalline structure of the hardened MOC paste. premiermagnesia.com This property also makes MOC suitable for producing other high-wear products, such as grinding wheels and abrasive blocks. premiermagnesia.comgoogle.com

Photocatalytic Substrates and Air Purification Materials

The unique microstructure of magnesium oxychloride cement makes it a promising substrate for photocatalytic materials used in air purification. mdpi.commdpi.com The hydrated products of MOC form a porous network of cross-linked, needle-like whiskers, which results in a high specific surface area. mdpi.comresearchgate.netresearchgate.net This characteristic is ideal for supporting photocatalysts, such as titanium dioxide (TiO₂), increasing the available surface area for light radiation and enhancing the efficiency of the photocatalytic reaction. mdpi.comresearchgate.net

When TiO₂ is loaded onto a porous MOC substrate, the resulting composite material can effectively degrade harmful airborne pollutants like nitrogen oxides (NOx) and volatile organic compounds (VOCs) such as toluene. mdpi.comscispace.com In one study, a basic magnesium chloride whisker material loaded with TiO₂ demonstrated a 62% degradation ratio of gaseous toluene. researchgate.netresearchgate.net By combining the structural properties of building materials with the air-purifying function of photocatalysts, these MOC-based materials offer a scalable solution for improving indoor and outdoor air quality. mdpi.comscispace.com

Table 3: Research Findings on Photocatalytic MOC

| Photocatalyst | Target Pollutant | Key Finding | Reference |

|---|---|---|---|

| Titanium Dioxide (TiO₂) on MOC whiskers | Gaseous Toluene | 62% degradation ratio achieved. | researchgate.netresearchgate.net |

| Titanium Dioxide (TiO₂) in Porous MOC | Nitrogen Oxides (NOx) | PPMOC shows excellent nitrate (B79036) selectivity and potential for NOx degradation. | scispace.com |

| Titanium Dioxide (TiO₂) on MOC whiskers | Gaseous Toluene | Photocatalytic efficiency exceeding 55% with excellent cyclic stability. | researchgate.net |

Fillers and Reinforcements in Polymers and Rubber

While magnesium oxychloride cement itself is primarily a binder, its constituent components, particularly magnesium oxide (MgO), are used as functional fillers and reinforcements in polymers and rubber. icl-group.comnikomag-europe.com Light magnesium oxide is used in the rubber industry as a vulcanizing agent, an acid acceptor, and a reinforcing agent to improve properties like scorch safety, hardness, and stability. icl-group.comnikomag-europe.comelsevierpure.com In plastics, MgO can act as a heat stabilizer, reinforcing agent, and flame retardant, enhancing the material's thermal stability and mechanical strength.

MOC's excellent bonding capability allows it to incorporate large quantities of various fillers and aggregates, including waste materials like granulated scrap tires and plastic particles. aip.orgnih.gov This creates composite materials where the polymer-based aggregates are encapsulated within the MOC matrix, leading to lightweight products with enhanced properties like improved thermal insulation. aip.orgnih.gov Furthermore, reinforcing fibers can be added to the MOC matrix itself to improve its structural integrity, particularly for applications like abrasive grinding wheels where resistance to fracture under stress is critical. google.com

Basic Magnesium Chloride as Precursors for Other Materials

Basic magnesium chloride, a compound with the general formula xMg(OH)₂·yMgCl₂·zH₂O, serves as a versatile precursor for the synthesis of other valuable magnesium-based materials. asianpubs.org Its unique structural characteristics and reactivity make it an ideal starting point for producing materials with specific morphologies and properties, such as magnesium hydroxide (B78521) whiskers and nano-magnesium oxide.

Synthesis of Magnesium Hydroxide Whiskers

Magnesium hydroxide (Mg(OH)₂) whiskers are single-crystal fibers with a high aspect ratio that are valued for their reinforcing and flame-retardant properties in composites. A common method for their synthesis involves the transformation of basic magnesium chloride.

One approach is the in-situ phase conversion of basic magnesium chloride (BMC) to magnesium hydroxide whiskers. researchgate.net This can be achieved by treating BMC with a base, such as sodium hydroxide (NaOH), in the presence of a polar organic solvent at low temperatures. researchgate.net The whisker shape of the precursor is well-maintained throughout this transformation. asianpubs.org The general reaction for this conversion is:

xMg(OH)₂·MgCl₂·yH₂O + 2NaOH → (x+1)Mg(OH)₂ + 2NaCl + yH₂O

The morphology and phase composition of the resulting magnesium hydroxide whiskers are influenced by factors such as reaction temperature, alkali concentration, and the type of organic solvent used. researchgate.net For instance, using a glycerol-frequency conversion microwave-hydrothermal process with magnesium chloride hexahydrate and NaOH as raw materials can produce high-quality magnesium hydroxide whiskers with uniform granularity and a smooth surface. researchgate.net

Another method involves synthesizing basic magnesium chloride whiskers first, which then act as a template for the formation of Mg(OH)₂ whiskers. For example, basic magnesium chloride whiskers with the formula 3Mg(OH)₂·MgCl₂·8H₂O (form 318) can be synthesized at room temperature in a MgO-HCl-H₂O system. asianpubs.org Subsequent treatment with a base like NaOH converts these whiskers into Mg(OH)₂ whiskers, confirming that the chloride ions are not structurally integral to the whisker framework. asianpubs.orgresearchgate.net

Table 1: Synthesis Methods for Magnesium Hydroxide Whiskers from Basic Magnesium Chloride

| Precursor | Synthesis Method | Key Reagents | Noteworthy Findings |

| Basic Magnesium Chloride (BMC) | In-situ phase conversion | NaOH, polar organic solvent | The whisker morphology is well-preserved during the transformation. asianpubs.orgresearchgate.net |

| 3Mg(OH)₂·MgCl₂·8H₂O | Base treatment | NaOH | Provides evidence that Cl⁻ ions are not part of the structural backbone of the whiskers. asianpubs.orgresearchgate.net |

| MgCl₂·6H₂O | Glycerol-frequency conversion microwave-hydrothermal process | NaOH, glycerol | Yields high-quality whiskers with uniform size and smooth surface. researchgate.net |

Preparation of Nano-Magnesium Oxide

Nano-magnesium oxide (nano-MgO) is a material with a wide range of applications due to its high surface area and unique chemical properties. Basic magnesium chloride can be used as a precursor to produce nano-MgO through thermal decomposition (pyrolysis). jim.org.cn

The process typically involves first synthesizing basic magnesium chloride whiskers, often through a hydrothermal method using magnesium chloride and a hydroxide source like calcium hydroxide. jim.org.cn These whiskers are then subjected to a controlled heating process. The thermal decomposition of basic magnesium chloride whiskers occurs in multiple steps, which can be analyzed using techniques like thermogravimetric analysis (TGA). jim.org.cn

The final product, nano-MgO, consists of nanoparticles with diameters that can range from 20 to 40 nanometers. jim.org.cn Characterization using transmission electron microscopy (TEM) and selected-area electron diffraction (SAED) has shown that these nanoparticles can be single-crystalline in nature. jim.org.cn

Another route to nano-MgO involves the precipitation of a magnesium precursor from magnesium chloride, followed by calcination. For example, reacting magnesium chloride with sodium carbonate yields magnesium carbonate, which can then be hydrothermally treated and subsequently calcined to produce nano-MgO. rasayanjournal.co.in Similarly, an electrochemical method can be employed where Mg(OH)₂ is produced from a magnesium chloride-rich source like seawater bittern and then converted to nano-MgO via calcination at temperatures around 500°C for several hours. unila.ac.id

Table 2: Preparation of Nano-Magnesium Oxide from Magnesium Chloride Precursors

| Precursor | Synthesis Method | Key Process Steps | Resulting Nano-MgO Characteristics |

| Basic Magnesium Chloride Whiskers | Pyrolysis (Thermal Decomposition) | Hydrothermal synthesis of whiskers followed by heating. jim.org.cn | Diameter of 20-40 nm, single-crystalline. jim.org.cn |

| Magnesium Chloride | Precipitation and Calcination | Reaction with Na₂CO₃, hydrothermal treatment, then calcination. rasayanjournal.co.in | Spherical nanostructures. rasayanjournal.co.in |

| Magnesium Chloride (from seawater bittern) | Electrochemical and Calcination | Electrochemical production of Mg(OH)₂, followed by calcination at 500°C. unila.ac.id | Particle sizes of 60-100 nm, spherical or cubic crystalline. unila.ac.id |

Environmental Sustainability and Resource Utilization in Magnesium Oxychloride Systems

Carbon Footprint Reduction in Production Processes

The environmental impact of MOC is closely tied to its production processes, especially when compared to that of Ordinary Portland Cement (OPC). Key factors include the energy required for raw material processing and the material's inherent ability to absorb carbon dioxide.

The manufacturing of MOC's primary component, magnesium oxide (MgO), typically requires lower calcination temperatures (<750-1000°C) than the sintering temperature needed for Portland cement clinker (~1450°C). powergeolab.comwesternsydney.edu.au This lower energy requirement can translate to a reduced carbon footprint. westernsydney.edu.auazom.com However, a comprehensive life cycle assessment (LCA) reveals a more complex picture.

The CO₂ emissions associated with MOC are highly dependent on the production route of MgO:

Studies have shown that MOC is not inherently a 'low-carbon' binder when compared directly with Portland cement (PC) concrete based solely on CO₂ emissions, especially if the MgO is sourced from the wet process. mdpi.comrepec.org However, when MgO is produced via the dry process route, MOC can be considered a more sustainable binder than PC. mdpi.comrepec.org For instance, the CO₂ emission of an MOC wall panel was found to be 37.3 kg CO₂ eq/m², which is at least 22% less than PC concrete-based tilt-up walls (105 kg CO₂ eq/m²). researchgate.net

Table 1: Comparative CO₂ Emissions of Cement Binders

| Cement Type | Production Factor | CO₂ Emission Profile | Reference |

|---|---|---|---|

| Portland Cement (PC) | Calcination at ~1450°C | ~0.85 tons of CO₂ per ton of OPC produced | mdpi.com |

| Magnesium Oxychloride (MOC) | MgO from Dry Process (Magnesite Calcination) | Can have a lower overall environmental impact than PC. | mdpi.com |

| Magnesium Oxychloride (MOC) | MgO from Wet Process (from Seawater) | Higher environmental impact, may not be 'low-carbon' compared to PC. | mdpi.com |

| MOC Wall Panel | Using Natural Gas in Production | 37.3 kg CO₂ eq/m² (at least 22% less than some PC applications) | researchgate.net |

A significant environmental advantage of MOC is its capacity to sequester atmospheric CO₂ throughout its service life, a process known as carbonation. mdpi.combohrium.com The primary binding phases in MOC, such as Phase 5 (5Mg(OH)₂·MgCl₂·8H₂O) and Phase 3 (3Mg(OH)₂·MgCl₂·8H₂O), react with CO₂ to form stable carbonate minerals. powergeolab.commdpi.com

Research demonstrates that MOC-based materials exhibit fast mineral carbonation. mdpi.combohrium.com Over time, MOC and brucite (Mg(OH)₂) within the cement matrix react with atmospheric CO₂ to form secondary carbonates like chlorartinite (Mg₂(OH)ClCO₃·3H₂O) and hydromagnesite (B1172092) (4MgCO₃·Mg(OH)₂·4H₂O). powergeolab.compremiermagnesia.com

Key findings on CO₂ uptake include:

Sequestration Potential: MOC has the potential to re-absorb 20-40% of the CO₂ emissions associated with its production over a 15-year period. powergeolab.commdpi.com

Carbonation Rate: The average passive carbonation rate for MOC boards under ambient factory conditions has been estimated at approximately 0.07 kg CO₂/m² per year. powergeolab.com

Molar Ratio Influence: The CO₂ sequestration potential increases with higher molar ratios of MgO to MgCl₂·6H₂O in the MOC mix, due to the higher CO₂ binding capacity of MgO (1.1 kg CO₂/kg MgO) compared to MgCl₂·6H₂O (0.22 kg CO₂/kg MgCl₂·6H₂O). mdpi.com

Accelerated Carbonation: Exposing MOC to concentrated CO₂ gas can accelerate the carbonation process by factors of 400 to 1600 times compared to the passive rate, suggesting potential for integrated carbon capture and utilization during manufacturing. powergeolab.com

Valorization of Industrial Byproducts and Waste Materials